6-Ethynyl-4-methoxybenzo[d][1,3]dioxole
Description
6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is a heterocyclic compound featuring a benzo[d][1,3]dioxole core—a benzene ring fused with a 1,3-dioxole ring (two oxygen atoms at positions 1 and 3). The molecule is substituted with an ethynyl (-C≡CH) group at position 6 and a methoxy (-OCH₃) group at position 3. This structure combines electron-rich aromaticity (from the dioxole ring) with the linear, π-bond-rich ethynyl group, making it a versatile intermediate in medicinal chemistry and materials science. The ethynyl group enables click chemistry applications, while the methoxy group enhances solubility and modulates electronic effects for target binding .
Properties
IUPAC Name |
6-ethynyl-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-8(11-2)10-9(5-7)12-6-13-10/h1,4-5H,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVSIFOMSLCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole typically involves the reaction of 4-methoxy-2H-1,3-benzodioxole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the ethynylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-4-methoxybenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethynyl-4-methoxybenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential skin-lightening properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The benzo[d][1,3]dioxole scaffold is widely studied due to its metabolic stability and ability to engage in π-π interactions. Below is a comparative analysis of key derivatives:
Data Tables
Table 1: Anticancer Activity of Benzo[d][1,3]dioxole Derivatives
Table 2: Enzyme Inhibition Potency
Biological Activity
6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole can be represented as follows:
This compound features a dioxole ring system which is known for its diverse biological activities.
The biological activity of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor modulation : It may bind to receptors that regulate cell signaling pathways, affecting cellular growth and apoptosis.
- Microtubule disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Anticancer Activity
Research indicates that 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound is especially potent against melanoma cells, with lower IC50 values indicating higher efficacy.
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.
Study on Anticancer Properties
A study examined the effect of 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole in a murine melanoma xenograft model. The compound was administered at a dose of 30 mg/kg every other day for 15 days, resulting in a 73.9% inhibition of tumor growth without significant weight loss in the subjects . This demonstrates not only the anticancer potential but also an acceptable safety profile.
Structure-Activity Relationship (SAR)
The structural modifications of compounds related to 6-Ethynyl-4-methoxybenzo[d][1,3]dioxole have been explored to enhance their biological activity. For instance, derivatives with additional methoxy groups showed improved anticancer activity compared to simpler analogs . This highlights the importance of chemical structure in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
